molecular formula C8H8N2 B1298952 4-methyl-1H-indazole CAS No. 3176-63-4

4-methyl-1H-indazole

Cat. No. B1298952
CAS RN: 3176-63-4
M. Wt: 132.16 g/mol
InChI Key: ZYGYULIGJXJLRW-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole is a derivative of the indazole family, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The methyl group attached to the fourth position of the indazole ring distinguishes it from other indazole derivatives. This compound serves as a core structure for various chemical modifications, leading to a wide range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Methyl-1H-indazole derivatives can be achieved through various synthetic routes. A practical, metal-free synthesis of 1H-indazoles has been reported, which is mild and provides good to excellent yields . This method involves the selective activation of oxime in the presence of an amino group, using methanesulfonyl chloride and triethylamine. Additionally, the synthesis of 4-substituted 1-methyl-1H-indazoles has been described, starting from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one, leading to compounds with potential analgesic, anti-inflammatory, and antipyretic activities .

Molecular Structure Analysis

The molecular structure and conformations of 4-Methyl-1H-indazole derivatives have been studied using various spectroscopic methods and quantum chemical calculations. For instance, the crystal structure, vibrational spectra, and DFT simulations of 4-Methyl-1H-Indazole-5-Boronic Acid have been investigated, revealing different conformations in the gas phase and the most stable conformer being the envelope conformer . Additionally, the molecular structure and resonance states of the same compound have been examined using NMR spectroscopy, showing that it has different resonance states under varying temperatures .

Chemical Reactions Analysis

Indazole derivatives participate in a variety of chemical reactions, which are essential for further functionalization and application in drug development. For example, 1H-Benzo[f]indazole-4,9-dione derivatives have been synthesized through reactions such as epoxidation, degradative oxidation, and N-acyl condensation, demonstrating significant antiproliferative activity in vitro . The reactivity of indazole derivatives is influenced by the presence of substituents, which can alter the electronic properties and steric hindrance, affecting the course of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1H-indazole derivatives are characterized using a variety of experimental techniques. The physicochemical and thermal properties, as well as the Hirshfeld surface and molecular electrostatic potential, have been analyzed for certain derivatives, providing insights into their stability and intermolecular interactions . The vibrational assignments and properties of 4-Methyl-1H-Indazole-5-Boronic Acid have been studied, with Raman and FT-IR spectra providing information on the molecular vibrations and structure . Additionally, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been explored, offering a comparison of electrostatic properties with other aromatic compounds .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
    • Another example is pazopanib, a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
  • Synthetic Chemistry

    • Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists .
    • Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • For example, a Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Dye-Sensitized Solar Cells

    • Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
  • Analgesic Activity

    • Some indazole derivatives have been found to exhibit excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .
  • Antiproliferative Activities

    • Some N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Hexokinase Inactivator

    • Lonidamine, an indazole-containing compound, is an orally administrating hexokinase inactivator, as well as anti-spermatogenic and anticancer agents .

Safety And Hazards

4-Methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . It may also cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole and its structurally diverse derivatives have played a vital role because of their chemical and biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGYULIGJXJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356244
Record name 4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-indazole

CAS RN

3176-63-4
Record name 4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Dikmen - Journal of Molecular Structure, 2017 - Elsevier
… Molecular structure, conformer forms, geometric parameters and vibrational assignments and properties of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) were theoretically and …
Number of citations: 8 www.sciencedirect.com
G Dikmen - Journal of Molecular Structure, 2018 - Elsevier
… The possible 3 different resonance forms and molecular structure of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) molecule have been studied experimentally using nuclear …
Number of citations: 7 www.sciencedirect.com
B Tüzün - Turkish computational and theoretical chemistry, 2018 - dergipark.org.tr
… inhibition performance of six indazole compounds, 4-fluoro-1H-indazole (compound 1), 4-chloro-1H-indazole (compound 2), 4-bromo-1H-indazole (compound 3), 4-methyl1H-indazole (…
Number of citations: 36 dergipark.org.tr
A Chabukswar, B Kuchekar, P Lokhande… - Current Bioactive …, 2013 - ingentaconnect.com
A series of novel indazole derivatives have been designed and synthesized by a novel method and evaluated for their antibacterial activity. The compounds were designed to study their …
Number of citations: 7 www.ingentaconnect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
… ]-4(3H)one linked 1H-indazole-5-carbaldehyde was developed using structural features of 6,7-dimethylspiro [[1] benzopyran2,4'-piperidin]-4(3H)-one linked 4-methyl-1H-indazole-5…
Number of citations: 4 www.ingentaconnect.com
M Giardinetti, J Marrot, X Moreau… - The Journal of …, 2016 - ACS Publications
… According to the general procedure, methyl 4-methyl-1H-indazole-7-carboxylate (1.3 g) afforded 1.1 g of a beige solid (95%). Mp: 250–252 C. R f : 0.15 (petroleum ether:ethyl acetate,75:…
Number of citations: 16 pubs.acs.org
MD Suryawanshi, GD Suryawanshi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A clean and simple methodology was developed for the synthesis of substituted indazoles using heteropoly acids containing tungsten, molybdenum metal catalyzed condensation …
Number of citations: 3 www.tandfonline.com
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
… Bromo-4-methyl-1H-indazole (18). The title compound was prepared according to the general procedure. White solid (49 mg, 92%): mp 168–171 C; Purification (hexanes/EtOAc, 70:30) …
Number of citations: 2 www.sciencedirect.com
J Saczewski, A Hudson, M Scheinin… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 2-[(heteroaryl)methyl]imidazolines was synthesized and tested for their activities at α 1 - and α 2 -adrenoceptors and imidazoline I 1 and I 2 receptors. The most active 2-[(…
Number of citations: 12 www.sciencedirect.com
J Liu, H Liu, S Pu - Tetrahedron letters, 2015 - Elsevier
… N-methylation of 5-bromo-4-methyl-1H-indazole and coupling with iodomethane gave compound 5. Compound 5 was lithiated and then separately coupled with 6a–c 16 to give …
Number of citations: 5 www.sciencedirect.com

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